molecular formula C19H19NO4S2 B510433 Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-97-2

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B510433
CAS No.: 128811-97-2
M. Wt: 389.5g/mol
InChI Key: IKNBLMOENONMGI-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an ethyl ester, an acetylamino group, a phenylsulfanyl group, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate benzene precursors.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the benzothiophene core using acetic anhydride or acetyl chloride under basic conditions.

    Addition of the Phenylsulfanyl Group: This can be done through nucleophilic substitution reactions where a phenylsulfanyl group is introduced using thiophenol and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. The ketone functionality can act as an electrophilic center, making the compound reactive towards nucleophiles. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:

    Ethyl 2-(amino)-7-oxo-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity.

    Ethyl 2-(acetylamino)-7-oxo-6-(methylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which can influence its chemical reactivity and biological properties.

    Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Has a hydroxyl group instead of a ketone, which can alter its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-acetamido-7-oxo-6-phenylsulfanyl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-3-24-19(23)15-13-9-10-14(25-12-7-5-4-6-8-12)16(22)17(13)26-18(15)20-11(2)21/h4-8,14H,3,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNBLMOENONMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC3=CC=CC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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